4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid
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Overview
Description
4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a tert-butoxycarbonyl (BOC) protected amino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Benzoic Acid Core: The final step involves the formation of the benzoic acid core, which can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzoic acid moiety, converting it to the corresponding alcohol.
Substitution: The BOC-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions on the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Deprotection of the BOC group is often achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted amino derivatives.
Scientific Research Applications
4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid involves its interaction with various molecular targets. The BOC-protected amino group can be selectively deprotected, allowing the free amino group to participate in biochemical reactions. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
4-(4-BOC-Aminophenyl)benzoic acid: Lacks the methoxy group, which can affect its reactivity and applications.
2-Methoxybenzoic acid: Lacks the BOC-protected amino group, limiting its use in certain synthetic applications.
4-Aminobenzoic acid: Lacks both the BOC protection and the methoxy group, making it more reactive but less versatile in controlled reactions.
Uniqueness: 4-(4-BOC-Aminophenyl)-2-methoxybenzoic acid is unique due to the presence of both the BOC-protected amino group and the methoxy group, which provide a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Properties
IUPAC Name |
2-methoxy-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-8-5-12(6-9-14)13-7-10-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUVLKYWEYMEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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